Acotiamide Impurity 7 Acotiamide Impurity 7 An analogue of ACOTIAMIDE
Brand Name: Vulcanchem
CAS No.: 185105-13-9
VCID: VC0195550
InChI:
SMILES:
Molecular Formula: C21H30N4O5S
Molecular Weight: 450.56

Acotiamide Impurity 7

CAS No.: 185105-13-9

Cat. No.: VC0195550

Molecular Formula: C21H30N4O5S

Molecular Weight: 450.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acotiamide Impurity 7 - 185105-13-9

Specification

CAS No. 185105-13-9
Molecular Formula C21H30N4O5S
Molecular Weight 450.56
Appearance Solid Powder

Introduction

Chemical Properties and Structure

Acotiamide Impurity 7 is chemically identified as N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide, also referred to as N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxamide . It has a CAS registry number of 185105-13-9, a molecular formula of C21H30N4O5S, and a molecular weight of 450.55 g/mol .

The key chemical properties of Acotiamide Impurity 7 are summarized in Table 1.

Table 1: Chemical Properties of Acotiamide Impurity 7

PropertyValue
CAS Number185105-13-9
Chemical NameN-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide
Alternative NameN-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxamide
Molecular FormulaC21H30N4O5S
Molecular Weight450.55 g/mol

The chemical structure of Acotiamide Impurity 7 closely resembles that of acotiamide itself, with the primary difference being the position of the hydroxyl group on the benzene ring. While acotiamide has a hydroxyl group at the 2-position, Impurity 7 features the hydroxyl group at the 4-position of the benzene ring . This structural variation occurs during synthesis and results in slightly different physicochemical properties.

Formation and Synthesis

Acotiamide Impurity 7 is formed as a side product during the synthesis of acotiamide. It is specifically described as a "side reaction product, catabolite: 2-[(2-hydroxyl-4,5-Dimethoxybenzoyls) amino]-1,3-Thiazole-4-carboxylic acid" . The formation of this impurity is primarily attributed to specific reaction conditions or the presence of impurities in the starting materials used for acotiamide synthesis.

The preparation processes that may lead to Acotiamide Impurity 7 formation typically involve multiple synthetic routes and reaction conditions. The common synthetic method for acotiamide uses 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials . The synthesis involves approximately 10 steps of reaction, purification, and salt formation .

During these complex synthetic processes, variations in reaction conditions, reagent purity, or unintended side reactions can lead to the formation of Impurity 7. The specific chemistry involved appears to be related to positional isomerism during the hydroxylation of the benzene ring, resulting in the hydroxyl group being introduced at the 4-position rather than the intended 2-position.

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

The detection and quantification of Acotiamide Impurity 7 are crucial for pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical method employed for this purpose. A specialized HPLC method has been developed for determining related substances, including Impurity 7, in acotiamide hydrochloride bulk drug and its preparations .

The optimized chromatographic conditions for the detection of Acotiamide Impurity 7 using HPLC are presented in Table 2.

Table 2: HPLC Conditions for Detection of Acotiamide Impurity 7

ParameterCondition
Chromatographic ColumnHypersil BDS C8 (250*4.6mm, 5μm)
Mobile Phase A0.02mol/L potassium dihydrogen phosphate buffer solution (containing 0.2 volume% triethylamine, pH 6.0)
Mobile Phase BAcetonitrile
Gradient ElutionTime (min)
0
20
25
30
30.01
35
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Column Temperature30°C
Injection Volume10 μL
SolventAcetonitrile-water (30:70)
Run Time35 minutes

Using this validated method, the detection limit for Acotiamide Impurity 7 is established at 0.03 μg/mL, with a quantitation limit of 0.1 μg/mL . In the system suitability solution, Impurity 7 demonstrates a retention time of approximately 16.749 minutes .

Ultra-High-Performance Liquid Chromatography/Mass Spectrometry

The UHPLC method utilizes a Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm) with a mobile phase comprising a gradient mixture of 0.1% formic acid and acetonitrile at a flow rate of 0.25 mL/min . This method allows for the selective separation of degradation products and process-related impurities from the drug substance, followed by their characterization through mass spectrometry.

Stability and Degradation Studies

Understanding the stability profile of acotiamide and the conditions that may lead to the formation of impurities, including Impurity 7, is essential for ensuring pharmaceutical quality. Research findings indicate that acotiamide undergoes degradation under various stress conditions, providing insights into potential impurity formation mechanisms.

Studies have shown that acotiamide degrades under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, while remaining stable under neutral hydrolytic and thermal stress conditions . These stability studies have identified seven degradation products (DPs) and one process-related impurity .

The degradation pathways observed include:

  • Hydrolysis of amide bonds

  • Phenyl ring hydroxylation

  • Hydrolysis of the methoxy group of the phenyl ring

These findings are particularly relevant to understanding the formation of Acotiamide Impurity 7, as it represents a structural variant resulting from altered hydroxylation patterns on the phenyl ring.

Long-term stability studies on acotiamide hydrochloride hydrate demonstrate that the drug substance remains stable for up to 60 months when stored at room temperature in low-density polyethylene bags . Similarly, the drug product maintains stability for up to 36 months when stored at room temperature in PTP sheet packaging or polyethylene bottle packaging .

Pharmaceutical Quality Control Significance

The presence of impurities in pharmaceutical products can significantly impact their pharmacokinetic and pharmacodynamic properties, potentially altering safety profiles and therapeutic efficacy . Therefore, Acotiamide Impurity 7, like other process-related impurities, is of paramount importance in pharmaceutical quality control processes.

For acotiamide, the effective control of impurities, including Impurity 7, is critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory authorities establish specifications that include limits for individual impurities and total impurities in pharmaceutical products.

The development of stability-indicating assay methods, such as the UHPLC method described earlier, constitutes an integral part of pharmaceutical development and is essential for regulatory approval . These methods enable the detection, identification, and quantification of impurities, ensuring that they remain within acceptable limits throughout the product's shelf life.

The control of Acotiamide Impurity 7 is particularly important given that acotiamide was the world's first drug specifically approved for functional dyspepsia treatment . As such, its quality standards set precedents for similar medications that may be developed in the future.

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